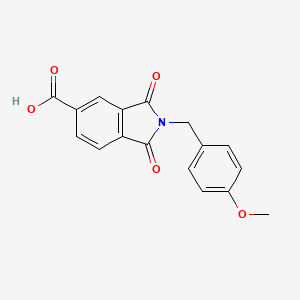

2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid

Description

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methyl]-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO5/c1-23-12-5-2-10(3-6-12)9-18-15(19)13-7-4-11(17(21)22)8-14(13)16(18)20/h2-8H,9H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIJCICMASYNLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670925 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid is a molecule of significant interest in medicinal chemistry and materials science. Its structure, incorporating a phthalimide core, a carboxylic acid functional group, and a methoxybenzyl moiety, suggests a diverse range of potential applications, from serving as a versatile building block in organic synthesis to exhibiting specific biological activities. The phthalimide group is a well-known pharmacophore and is present in several marketed drugs, valued for its ability to engage in various biological interactions. The carboxylic acid provides a handle for further chemical modification, salt formation to modulate solubility, and can play a crucial role in binding to biological targets. The 4-methoxybenzyl group influences the molecule's lipophilicity and conformational flexibility.

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development. These properties govern its behavior in both chemical and biological systems, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in a drug development context, as well as its reactivity and processability in materials science. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed experimental protocols for their determination.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity and structure.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 351996-94-6[1] |

| Molecular Formula | C₁₇H₁₃NO₅ |

| Molecular Weight | 311.29 g/mol [2] |

| Canonical SMILES | COC1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |

The structure of this compound is characterized by three key components:

-

Phthalimide Core: A bicyclic aromatic structure derived from phthalic acid, containing an imide functional group. This core is known for its rigidity and electron-withdrawing nature.

-

Carboxylic Acid Group: Attached at the 5-position of the isoindoline ring system, this group imparts acidic properties to the molecule and provides a key site for chemical interactions.

-

4-Methoxybenzyl Group: An N-substituent on the phthalimide nitrogen, this group consists of a benzyl ring with a methoxy group at the para position. It contributes to the molecule's overall size, shape, and lipophilicity.

Figure 1: Chemical structure of the title compound.

Predicted and Expected Physicochemical Properties

Direct experimental data for this compound is limited in the public domain. However, by leveraging data from its constituent moieties and related structures, along with computational prediction tools, we can establish a reliable profile of its expected physicochemical properties.

| Property | Predicted/Expected Value | Basis for Estimation |

| Melting Point (°C) | > 200 | The high melting point of phthalimide (238 °C) and trimellitic anhydride (163-166 °C) suggests a high melting point for the larger, more rigid target molecule.[3][4] The melting point of the closely related N-(4-methoxybenzyl)phthalimide is reported as 132.3-133.7 °C.[3] The addition of the carboxylic acid group and the potential for intermolecular hydrogen bonding would likely increase the melting point significantly. |

| Aqueous Solubility | Poorly soluble in water; soluble in alkaline solutions | The phthalimide core is only slightly soluble in water.[5][6] The large, hydrophobic 4-methoxybenzyl group will further decrease aqueous solubility. However, the presence of the carboxylic acid group means that the compound will be significantly more soluble in aqueous basic solutions (e.g., sodium bicarbonate, sodium hydroxide) due to the formation of the carboxylate salt. |

| pKa | ~3.5 - 4.5 | The primary acidic proton is that of the carboxylic acid group. Benzoic acid has a pKa of approximately 4.2. The electron-withdrawing phthalimide group attached to the same aromatic ring is expected to increase the acidity, thus lowering the pKa. Computational models for substituted benzoic acids support a pKa in this range.[7] The imide proton of the phthalimide moiety is also weakly acidic, with a pKa of 8.3 in the parent molecule, but this is significantly less acidic than the carboxylic acid.[3][8] |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | This is a measure of lipophilicity. The parent phthalimide has a logP of 1.15.[9] The addition of the 4-methoxybenzyl group will substantially increase the lipophilicity. The carboxylic acid will decrease the logP. Computational tools are generally used to predict logP values for such multi-functional molecules. |

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phthalimide and benzyl rings, the methylene protons of the benzyl group, and the methoxy protons. The protons on the phthalimide ring will be influenced by the electron-withdrawing nature of the imide and the carboxylic acid group. The protons on the 4-methoxybenzyl group will appear as a characteristic AA'BB' system. The carboxylic acid proton will likely be a broad singlet, and its chemical shift will be concentration and solvent dependent. For the analogue N-(4-methoxybenzyl)phthalimide in CDCl₃, the following peaks are reported: δ 7.81 (dd, 2H), 7.67 (dd, 2H), 7.38 (d, 2H), 6.83 (d, 2H), 4.77 (s, 2H), 3.76 (s, 3H).[3] The presence of the carboxylic acid in the target molecule will likely cause a downfield shift of the adjacent aromatic protons on the phthalimide ring.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the imide and the carboxylic acid, as well as for the aromatic and aliphatic carbons. For N-(4-methoxybenzyl)phthalimide in CDCl₃, key peaks are at δ 168.0 (imide C=O), 159.2, 133.9, 132.2, 130.1, 128.7, 123.3, 114.0 (aromatic carbons), 55.2 (methoxy C), and 41.0 (methylene C).[3] The target molecule will have an additional signal for the carboxylic acid carbonyl and the carbons of the phthalimide ring will show different chemical shifts due to the carboxylic acid substituent.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the various functional groups.

-

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the carboxylic acid O-H stretching.

-

C=O Stretches: Two distinct, strong absorption bands for the imide carbonyls are expected. In phthalimide, these appear around 1774 cm⁻¹ (asymmetric) and 1740 cm⁻¹ (symmetric).[10] An additional strong C=O stretching band for the carboxylic acid will be present, typically around 1700-1725 cm⁻¹.

-

C-N Stretch: A C-N stretching vibration for the imide is expected around 1307 cm⁻¹.[10]

-

Aromatic C-H and C=C Stretches: These will be observed in their characteristic regions.

-

C-O Stretch: An absorption corresponding to the C-O stretch of the methoxy group will also be present.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For electrospray ionization (ESI) in negative mode, the most prominent ion is expected to be the deprotonated molecule [M-H]⁻ at an m/z corresponding to the loss of the acidic carboxylic proton. In positive mode, the protonated molecule [M+H]⁺ may be observed. Fragmentation patterns would likely involve the loss of CO₂, H₂O, and cleavage of the benzyl group. The fragmentation of N-substituted phthalimides often involves characteristic losses of CO.[11]

Stability and Reactivity Profile

The stability of this compound is largely dictated by the reactivity of the phthalimide and carboxylic acid functional groups.

-

Hydrolytic Stability: The phthalimide ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the imide ring to form the corresponding phthalamic acid derivative.[11][12][13] The rate of hydrolysis is dependent on pH and temperature. The presence of the carboxylic acid group on the phthalic acid moiety may influence the rate of this hydrolysis.

-

Reactivity of the Carboxylic Acid: The carboxylic acid group can undergo standard reactions such as esterification, amidation, and reduction. This functional group is a key handle for derivatization and conjugation of the molecule.

-

Thermal Stability: Phthalimide itself is thermally stable, subliming at high temperatures.[5][9] The target molecule is expected to have good thermal stability, though decarboxylation may occur at very high temperatures.

Figure 2: Key reactivity pathways.

Experimental Protocols for Physicochemical Characterization

The following are detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Rationale: This method provides a sharp melting point range, which is a crucial indicator of purity.

Apparatus:

-

Capillary melting point apparatus

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.[10]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. Repeat until a sample height of 2-3 mm is achieved.

-

Measurement: a. Place the loaded capillary tube into the heating block of the melting point apparatus. b. Set a rapid heating rate to approach the expected melting point (e.g., 10-15 °C per minute). c. When the temperature is about 20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium. d. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point. e. Perform the measurement in triplicate for accuracy.

pKa Determination (Potentiometric Titration)

Rationale: Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) by monitoring pH changes upon addition of a titrant.

Apparatus:

-

pH meter with a calibrated electrode

-

Automatic titrator or a burette

-

Magnetic stirrer and stir bar

-

Jacketed titration vessel to maintain constant temperature

Procedure:

-

Solution Preparation: a. Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free). b. Accurately weigh a sample of the compound and dissolve it in a suitable solvent. Given the poor aqueous solubility, a co-solvent system (e.g., water/methanol or water/DMSO) may be necessary. The final concentration should be around 1-10 mM. c. Maintain a constant ionic strength using a background electrolyte (e.g., 0.15 M KCl).

-

Titration: a. Place the sample solution in the titration vessel and immerse the pH electrode and the tip of the burette. b. Stir the solution gently. c. Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. d. Record the pH value after each addition of titrant.

-

Data Analysis: a. Plot the pH versus the volume of titrant added to obtain the titration curve. b. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). c. Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this plot corresponds to the equivalence point.

LogP Determination (Shake-Flask Method)

Rationale: The shake-flask method is the traditional and most reliable method for directly measuring the octanol-water partition coefficient (LogP).[12][13]

Apparatus:

-

Separatory funnels or glass vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC for concentration analysis

Procedure:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: a. Prepare a stock solution of the compound in the pre-saturated n-octanol. b. Add a known volume of this stock solution to a known volume of pre-saturated water in a separatory funnel or vial. The volume ratio can be adjusted depending on the expected LogP. c. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Phase Separation: a. Allow the two phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean separation.

-

Concentration Measurement: a. Carefully withdraw a sample from each phase. b. Determine the concentration of the compound in both the n-octanol and the aqueous phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: a. The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous. b. LogP is the base-10 logarithm of P. c. Perform the experiment at a pH where the carboxylic acid is fully protonated (e.g., pH 2) to measure the partition coefficient of the neutral species.

Figure 3: Workflow for physicochemical property determination.

Conclusion

This compound is a molecule with a rich chemical structure that suggests a wide array of potential applications. While direct experimental data on its physicochemical properties are not abundant, a comprehensive profile can be constructed through analysis of its structural components, data from closely related analogues, and computational predictions. This technical guide has provided a detailed overview of its expected properties, including melting point, solubility, pKa, and LogP, as well as its likely spectroscopic characteristics and stability profile. The inclusion of detailed, field-proven experimental protocols provides researchers with the necessary tools to empirically determine these critical parameters, ensuring data integrity and reproducibility. A thorough understanding and application of this knowledge will be instrumental in advancing the research and development efforts involving this promising compound.

References

- 1. rsc.org [rsc.org]

- 2. 2-[(1R)-1-Carboxy-2-(4-hydroxyphenyl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid | C18H13NO7 | CID 7013169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-(4-methoxybenzyloxy)-1,3-dioxoisoindoline-5-carboxylic acid|lookchem [lookchem.com]

- 5. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrolysis of new phthalimide-derived esters catalyzed by immobilized lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. asianpubs.org [asianpubs.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. tandfonline.com [tandfonline.com]

- 11. scilit.com [scilit.com]

- 12. Phthalimide(85-41-6) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

The Isoindoline-5-Carboxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The isoindoline core, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable propensity for yielding compounds with a wide spectrum of biological activities. This technical guide focuses specifically on derivatives of isoindoline-5-carboxylic acid, a key intermediate that provides a versatile handle for chemical modification and optimization of pharmacological properties. We will delve into the synthesis, mechanisms of action, and therapeutic potential of these derivatives across critical disease areas, including oncology, neurodegenerative disorders, and infectious diseases. This document is intended to serve as a comprehensive resource, providing not only a conceptual understanding but also practical, field-proven experimental protocols for the synthesis and biological evaluation of this promising class of molecules.

Introduction: The Isoindoline Scaffold as a Cornerstone in Medicinal Chemistry

The isoindoline moiety, consisting of a fused benzene and pyrrolidine ring, is a structural feature present in numerous natural products and synthetic molecules of therapeutic importance.[1] Its rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets. The introduction of a carboxylic acid group at the 5-position of the isoindoline ring system creates a particularly valuable building block. This carboxylic acid can be readily converted into a variety of functional groups, such as amides, esters, and other bioisosteres, enabling the exploration of extensive chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide will explore the significant biological activities stemming from derivatives of this versatile scaffold.

Anticancer Activity: Targeting DNA Repair Pathways with Isoindoline-5-Carboxamide Derivatives

A significant area of interest for isoindoline-5-carboxylic acid derivatives lies in their potent anticancer activity, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP).[2] PARP enzymes, especially PARP-1, are crucial for the repair of single-strand DNA breaks.[2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality.[2]

Mechanism of Action: PARP Inhibition

Isoindolinone-based PARP inhibitors, often derived from isoindoline-5-carboxylic acid, act as competitive inhibitors at the NAD+ binding site of the PARP enzyme.[2] The structural similarity of the isoindolinone scaffold to the nicotinamide moiety of NAD+ facilitates this competitive binding.[2] By occupying the active site, these inhibitors prevent the synthesis of poly(ADP-ribose) chains, a critical step in the DNA damage response. This leads to the "trapping" of PARP on damaged DNA, forming toxic PARP-DNA complexes that further disrupt DNA replication and repair, ultimately inducing apoptosis in cancer cells.[3]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

Caption: Mechanism of PARP inhibition by isoindoline-5-carboxamide derivatives leading to synthetic lethality in homologous recombination (HR) deficient cancer cells.

Synthesis of Isoindoline-5-Carboxamide Derivatives

The synthesis of biologically active isoindoline-5-carboxamides typically begins with the preparation of the isoindoline-5-carboxylic acid core.

Workflow for Synthesis

Caption: General synthetic workflow for the preparation of isoindoline-5-carboxamide derivatives.

Experimental Protocol: Synthesis of 3-Oxoisoindoline-5-carboxylic acid and its Carboxamide Derivatives

-

Synthesis of 5-Bromo-2-methylbenzoic acid: To a cooled (0°C) flask containing 2-methylbenzoic acid, add bromine and a catalytic amount of iron powder. Stir the mixture at room temperature overnight. Carefully triturate the mixture with water to precipitate the product, which is then filtered and dried.

-

Synthesis of 6-Bromoisoindolin-1-one: The 5-bromo-2-methylbenzoic acid is subjected to benzylic bromination followed by cyclization to yield 6-bromoisoindolin-1-one.

-

Synthesis of 3-Oxoisoindoline-5-carbonitrile: To a solution of 6-bromoisoindolin-1-one in DMF, add zinc cyanide, zinc dust, and a palladium catalyst under an argon atmosphere. Heat the reaction mixture in a microwave reactor.

-

Synthesis of 3-Oxoisoindoline-5-carboxylic acid: Hydrolyze the nitrile group of 3-oxoisoindoline-5-carbonitrile to the carboxylic acid.

-

General Procedure for the Synthesis of 3-Oxoisoindoline-5-carboxamides: To a cooled (0°C) and stirred solution of 3-oxoisoindoline-5-carboxylic acid, HOBt, and triethylamine in DCM, add EDC.HCl and the desired substituted amine. Continue stirring at room temperature for 2 hours or until the reaction is complete. Wash the reaction mixture sequentially with 10% aqueous citric acid, 10% aqueous NaHCO3, and brine solution.

Quantitative Data: In Vitro Anticancer Activity

The anticancer efficacy of isoindoline derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6 (Ser-derived) | A549 (Lung Carcinoma) | 0.001 | [4] |

| Compound 7 (Lys-derived) | U373 (Glioblastoma) | 0.007 | [4] |

| 2a | A549 (Lung Carcinoma) | 650.25 µg/ml | [4] |

| NCTD4 | HT-29 (Colon Adenocarcinoma) | Dose-dependent cytotoxicity | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity[7]

-

Cell Seeding: Seed cancer cells (e.g., A549-Luc) in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 25, 50, 100, 200, and 400 µM). Add the different concentrations of the compounds to the wells and incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, remove the medium and add fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Neuroprotective Activity: Modulating Neuronal Pathways

Isoindoline derivatives have shown promise in the context of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[6] Their neuroprotective effects are attributed to various mechanisms, including the inhibition of acetylcholinesterase and modulation of dopamine receptors.[6]

Mechanism of Action: Neuroprotection

Certain dioxoisoindoline derivatives have been shown to inhibit acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[6] This inhibition leads to increased levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for Alzheimer's disease. Other isoindoline derivatives have demonstrated selectivity for the dopamine D2 receptor, suggesting potential applications in Parkinson's disease.[6] Furthermore, some derivatives have been shown to protect neuronal-like cells from oxidative stress by upregulating the NRF2 signaling pathway.[6]

Signaling Pathway: NRF2-Mediated Neuroprotection

Caption: Upregulation of the NRF2 pathway by isoindoline-dione derivatives, leading to enhanced antioxidant response and neuroprotection.

Synthesis of Neuroprotective Isoindoline-dione Derivatives[8]

The synthesis of these derivatives involves the reaction of phthalic anhydrides with appropriate amines.

Experimental Protocol: Synthesis of Isoindoline-dione Derivatives [6]

-

React phthalic anhydride or its substituted derivatives with 4-(2-aminoethyl)-1-benzyl piperidine.

-

Confirm the structures of the resulting isoindoline-dione derivatives using FT-IR, NMR, and Mass spectroscopy.

Quantitative Data: Neuroprotective Effects

| Derivative | Effect | Cell Line | Reference |

| 3a-3c | Increased cell viability, reduced ROS, increased NRF2, NQO-1, and GSTK1 expression | SH-SY5Y | [6] |

| Da1 (dioxoisoindoline) | Acetylcholinesterase inhibition | In vitro assay | [6] |

Experimental Protocol: Neuroprotection Assay[8]

-

Cell Culture: Culture SH-SY5Y neuroblastoma cells.

-

Induction of Oxidative Stress: Treat the cells with a stress-inducing agent (e.g., H2O2).

-

Compound Treatment: Co-treat the cells with the synthesized isoindoline-dione derivatives.

-

Assessment of Cell Viability: Measure cell viability using the MTT assay.

-

Measurement of ROS Levels: Quantify intracellular reactive oxygen species (ROS) levels using a fluorescent probe (e.g., DCFH-DA).

-

Gene Expression Analysis: Measure the gene expression levels of NRF2 and downstream antioxidant enzymes (e.g., NQO-1, GSTK1) using RT-qPCR.

Antimicrobial and Antioxidant Activities

Derivatives of isoindoline-5-carboxylic acid have also demonstrated notable antimicrobial and antioxidant properties.

Antimicrobial Activity

Several isoindolinone derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][7]

Experimental Protocol: Antimicrobial Susceptibility Testing [4]

-

Microorganism Preparation: Prepare standardized inoculums of bacterial and fungal strains.

-

Assay: Use the agar well diffusion method or a microdilution method to determine the minimum inhibitory concentration (MIC) of the synthesized compounds.

-

Measurement: Measure the zones of inhibition (for agar diffusion) or determine the lowest concentration that inhibits visible growth (for microdilution).

Antioxidant Activity

The antioxidant potential of isoindolinone derivatives has been evaluated using various in vitro assays.[4]

Experimental Protocol: DPPH Radical Scavenging Assay [8]

-

DPPH Solution Preparation: Prepare a fresh methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Sample Preparation: Prepare various concentrations of the test compounds.

-

Reaction: Mix the compound solutions with the DPPH solution and incubate in the dark at room temperature.

-

Absorbance Measurement: Measure the decrease in absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Experimental Protocol: ABTS Radical Cation Scavenging Assay [4]

-

ABTS Radical Generation: Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

-

Sample Reaction: Add different concentrations of the test compounds to the ABTS radical solution.

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: Determine the percentage of inhibition and the IC50 value.

Quantitative Data: Antimicrobial and Antioxidant Activities

| Compound | Activity | Measurement | Value | Reference |

| 2f | Antimicrobial | Broad spectrum activity | - | [7] |

| 2f | Antioxidant (ABTS) | IC50 | 27.72 µg/mL | [4] |

| 2c | Antioxidant (ABTS) | IC50 | 40.76 µg/mL | [4] |

Conclusion and Future Perspectives

The isoindoline-5-carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide have demonstrated significant potential as anticancer, neuroprotective, antimicrobial, and antioxidant agents. The ability to readily modify the carboxylic acid functional group allows for extensive structure-activity relationship (SAR) studies and the optimization of drug-like properties. Future research in this area should focus on the design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. Further elucidation of the underlying mechanisms of action and in vivo efficacy studies will be crucial for translating the therapeutic potential of these compounds into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of isoindole derivatives: Antioxidant potential and cytotoxicity in the HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

literature review of N-benzyl-dioxoisoindoline compounds

An In-Depth Technical Guide to N-benzyl-dioxoisoindoline Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Authored by: Gemini, Senior Application Scientist

Abstract

The N-benzyl-dioxoisoindoline scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of N-benzyl-dioxoisoindoline compounds, delving into their synthesis, diverse biological activities, and the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and field-proven insights to guide future research and application.

Introduction: The Chemical and Therapeutic Significance of the N-benzyl-dioxoisoindoline Core

The N-benzyl-dioxoisoindoline moiety is characterized by a phthalimide ring system N-substituted with a benzyl group. This structural arrangement provides a unique combination of rigidity and conformational flexibility, allowing for tailored interactions with a variety of biological targets. The aromatic nature of both the isoindoline and benzyl components facilitates crucial π-π stacking and hydrophobic interactions within protein binding pockets, while the dioxo groups can act as hydrogen bond acceptors. These features make the N-benzyl-dioxoisoindoline scaffold an attractive starting point for the development of compounds with a wide range of pharmacological activities.

Caption: Core chemical structure of N-benzyl-dioxoisoindoline.

Synthetic Strategies for N-benzyl-dioxoisoindoline Derivatives

The synthesis of N-benzyl-dioxoisoindoline compounds can be achieved through several reliable methods. A common and straightforward approach involves the condensation of phthalic anhydride with a substituted benzylamine. This reaction is typically carried out under thermal conditions or with microwave assistance to improve reaction times and yields.

Another versatile method is the nucleophilic substitution reaction between potassium phthalimide and a substituted benzyl halide. This method allows for the introduction of a wide variety of substituents on the benzyl ring, facilitating the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Experimental Protocol: General Synthesis of N-benzyl-dioxoisoindoline Derivatives

-

Step 1: Reactant Preparation. In a round-bottom flask, dissolve phthalic anhydride (1 equivalent) in a suitable solvent such as glacial acetic acid or dimethylformamide (DMF).

-

Step 2: Addition of Benzylamine. To the solution from Step 1, add the desired substituted benzylamine (1 equivalent) dropwise at room temperature.

-

Step 3: Reflux. Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Step 4: Isolation of Product. Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. The solid can be collected by filtration.

-

Step 5: Purification. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-benzyl-dioxoisoindoline derivative.

Caption: General workflow for the synthesis of N-benzyl-dioxoisoindoline derivatives.

Biological Activities and Therapeutic Potential

N-benzyl-dioxoisoindoline compounds have demonstrated a broad spectrum of biological activities, with significant potential in oncology and neurology.

Anticancer Activity

A notable area of investigation for this class of compounds is their potential as anticancer agents. Certain derivatives have been shown to exhibit potent inhibitory activity against key signaling proteins involved in tumor growth and angiogenesis.

-

VEGFR-2 and FGFR-1 Inhibition: Some benzimidazole-dioxoisoindoline conjugates have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1).[1] These receptors are critical for angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By inhibiting these receptors, these compounds can effectively starve tumors of their blood supply.

-

For instance, certain synthesized 2-(substituted)-N-(1,3-dioxoisoindolin-2-yl)-1H-benzo[d]imidazole-5-carboxamides were screened for their inhibitory activity on VEGFR-2.[1] The nature of the substituents on both the benzimidazole and dioxoisoindole moieties significantly impacted the inhibitory potency.[1]

-

Caption: Simplified diagram of VEGFR-2 signaling pathway and its inhibition.

-

Antiproliferative Activity: In addition to their anti-angiogenic effects, N-benzyl-dioxoisoindoline derivatives have demonstrated direct antiproliferative activity against various cancer cell lines.[1][2] For example, certain 1-benzyl-5-bromoindolin-2-one derivatives showed growth-inhibitory properties against breast (MCF-7) and lung (A-549) cancer cell lines.[2] Some of these compounds were found to induce cell cycle arrest at the G2/M phase and promote apoptosis.[1][2]

Neurological and Neuroprotective Applications

The N-benzyl-dioxoisoindoline scaffold has also been explored for its potential in treating neurological disorders.

-

Acetylcholinesterase (AChE) Inhibition: Derivatives of this class have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. For example, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020), a compound structurally related to the N-benzyl-dioxoisoindoline core, is a potent and selective AChE inhibitor.[3]

-

Dopamine D4 Receptor Antagonism: Certain isoindolinyl benzisoxazolpiperidines, which incorporate the N-benzyl-isoindoline moiety, have been discovered as potent and selective antagonists of the dopamine D4 receptor.[4] This receptor is a target for the development of antipsychotic drugs.

-

Monoamine Oxidase (MAO) Inhibition: Some (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have shown inhibitory activity against monoamine oxidase (MAO)-A and MAO-B, enzymes involved in the degradation of neurotransmitters like serotonin and dopamine.[5][6] This suggests their potential as antidepressants and for the treatment of neurodegenerative diseases.[5]

Structure-Activity Relationship (SAR) Studies

The biological activity of N-benzyl-dioxoisoindoline compounds is highly dependent on the nature and position of substituents on both the benzyl and the isoindoline rings.

| Compound Series | Target | Key SAR Findings | Reference |

| Benzimidazole–dioxoisoindoline conjugates | VEGFR-2 | The nature of substituents on the 2-aryl moiety of the benzimidazole core and on the dioxoisoindole moiety has a considerable impact on the degree of VEGFR-2 inhibition.[1] For example, a 4-methoxyphenyl-benzimidazole derivative displayed potent inhibitory activity.[1] | [1] |

| Isoindolinyl benzisoxazolpiperidines | Dopamine D4 Receptor | The S enantiomer was found to be the more potent enantiomer at the D4 receptor.[4] | [4] |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine and related compounds | Acetylcholinesterase | The 2-isoindoline moiety can be replaced with an indanone moiety without a major loss in potency.[3] | [3] |

| (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives | MAO-A and MAO-B | Substituents on the benzyl ring, such as para-F and para-Br, can lead to selective inhibition of MAO-A.[6] | [6] |

Future Perspectives and Conclusion

The N-benzyl-dioxoisoindoline scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The versatility of its synthesis and the wide range of biological activities associated with its derivatives make it a highly valuable pharmacophore. Future research in this area should focus on:

-

Optimization of existing lead compounds to improve potency, selectivity, and pharmacokinetic properties.

-

Exploration of novel biological targets for this class of compounds.

-

Development of more efficient and sustainable synthetic methodologies.

-

In-depth mechanistic studies to fully elucidate the modes of action of these compounds.

References

- 1. Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity | MDPI [mdpi.com]

An In-depth Technical Guide to the Solubility of 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid in Organic Solvents

Introduction

In the landscape of pharmaceutical research and materials science, the compound 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid holds significant interest. Its molecular architecture, featuring a phthalimide core, a carboxylic acid group, and a methoxybenzyl moiety, suggests its potential as a versatile building block in the synthesis of novel therapeutic agents and functional materials. The phthalimide group is a known pharmacophore, while the carboxylic acid provides a handle for further chemical modification or salt formation, and the methoxybenzyl group can influence lipophilicity and molecular interactions.

The journey from a promising chemical entity to a viable product is critically dependent on its physicochemical properties, with solubility being paramount.[1] Solubility dictates the ease of handling during synthesis and purification, the choice of analytical techniques, and, most importantly for drug development, it governs bioavailability and formulation strategies.[2][3] Poorly soluble compounds often face significant hurdles in development, leading to high doses and variable absorption, which can compromise therapeutic efficacy.[4][5]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. In the absence of extensive published data for this specific molecule, this document emphasizes predictive methodologies based on its chemical structure and provides a detailed, field-proven experimental protocol for its empirical determination.

Theoretical Prediction of Solubility: A "Like Dissolves Like" Approach

The solubility of a solute in a solvent is governed by the intermolecular forces between them. The adage "like dissolves like" serves as a fundamental guiding principle. To predict the solubility of this compound, we must first dissect its molecular structure to understand its inherent polarity, hydrogen bonding capabilities, and acidic nature.

Molecular Structure Analysis

The structure of this compound is characterized by several key functional groups that dictate its solubility behavior:

-

Phthalimide Core: This large, relatively rigid, and planar ring system is moderately polar due to the two carbonyl groups.

-

Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens).[6][7] This group imparts acidic properties to the molecule.

-

Methoxybenzyl Group: The methoxy group (-OCH₃) introduces some polarity and is a hydrogen bond acceptor. The benzyl group, while largely nonpolar, contributes to van der Waals interactions.

-

Aromatic Rings: The presence of two benzene rings contributes to the molecule's potential for π-π stacking interactions and adds to its overall size and nonpolar character.

Overall, the molecule possesses a blend of polar and nonpolar characteristics. The carboxylic acid and phthalimide moieties provide polar, hydrogen-bonding sites, while the aromatic rings and the benzyl CH₂ group contribute to its nonpolar nature. This amphiphilic character suggests that its solubility will be highly dependent on the nature of the chosen solvent.

Hansen Solubility Parameters (HSP) as a Predictive Tool

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[8] This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from London dispersion forces.

-

δP (Polar): Arising from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Arising from hydrogen bonding.

The principle is that substances with similar HSP values are likely to be miscible. While experimentally determined HSP values for our target molecule are not available, they can be estimated using group contribution methods.[9][10] These methods assign specific values to the different functional groups within a molecule to calculate the overall HSP. Given the functional groups present, we can anticipate that this compound will have significant δP and δH components due to the carboxylic acid and phthalimide groups.

Based on this theoretical framework, we can make the following predictions:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the polar functionalities. Polar protic solvents like methanol and ethanol should also be good solvents, capable of hydrogen bonding with the carboxylic acid group.

-

Moderate Solubility: Expected in solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane.

-

Low Solubility: Expected in nonpolar solvents like hexane and toluene, which cannot effectively solvate the highly polar carboxylic acid and phthalimide groups.[11]

The following diagram illustrates the relationship between the molecular features of the target compound and its expected solubility behavior.

References

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 4. ucd.ie [ucd.ie]

- 5. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. savemyexams.com [savemyexams.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 9. kinampark.com [kinampark.com]

- 10. scribd.com [scribd.com]

- 11. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

A Technical Guide to the Preliminary Cytotoxicity Screening of 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid

Executive Summary

The discovery and development of novel therapeutic agents is a cornerstone of modern medicine. Compounds built upon the phthalimide scaffold have garnered significant interest due to their diverse biological activities, including notable anti-cancer properties.[1][2] This guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of a specific phthalimide derivative, 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid . As specific biological data for this compound is not yet prevalent in public literature, this document serves as a detailed, field-proven manual for researchers and drug development professionals. We will detail the foundational principles, step-by-step experimental protocols for assessing both metabolic activity and membrane integrity, and the logic behind data analysis and interpretation, establishing a robust baseline for evaluating the compound's therapeutic potential.

Introduction: The Rationale for Screening

Cytotoxicity screening is a critical initial step in the drug discovery pipeline, designed to assess a compound's potential to inhibit cell proliferation or induce cell death.[3][4] This in vitro evaluation provides essential early data on a compound's potency and selectivity, guiding decisions for further development. The target compound, this compound, belongs to the phthalimide class of molecules. This class is structurally related to thalidomide and its analogues, which are known to exert their effects through mechanisms such as the modulation of the cereblon E3 ligase complex.[5] Furthermore, various phthalimide derivatives have demonstrated anti-cancer activity by impacting critical cellular pathways, including purine synthesis and TGF-β signaling.[6][7]

Given this background, a systematic evaluation of this compound is warranted to determine if it possesses cytotoxic properties that could be harnessed for therapeutic applications, particularly in oncology. This guide provides two complementary, high-throughput assay methodologies to generate a foundational cytotoxicity profile.

Foundational Concepts for a Robust Cytotoxicity Screening Cascade

A successful screening protocol is built on a foundation of sound experimental design. The choices made at this stage directly impact the reliability and interpretability of the results.

The Logic of Orthogonal Assays

No single assay can fully capture the complexity of a compound's interaction with a cell. Therefore, we employ a dual-assay strategy to measure two distinct hallmarks of cell death: metabolic compromise and loss of plasma membrane integrity. This approach provides a more comprehensive and validated assessment of cytotoxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Thalidomide - Wikipedia [en.wikipedia.org]

- 6. Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics | MDPI [mdpi.com]

- 7. The cytotoxicity of [(N-alkyl-1,3-dioxo-1H,3H-isoindolin-5-yl)oxy]-alkanoic acids in murine and human tissue cultured cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isoindoline-1,3-dione Pharmacophore: From Privileged Scaffold to Targeted Protein Degradation

Introduction: The Isoindoline-1,3-dione Core as a Privileged Scaffold

The isoindoline-1,3-dione framework, commonly known as the phthalimide group, is a structurally simple yet remarkably versatile pharmacophore that has become a cornerstone in medicinal chemistry.[1][2] Its planar aromatic ring system and dual carbonyl groups provide a rigid scaffold amenable to diverse chemical modifications, allowing for precise tuning of steric and electronic properties to engage a wide array of biological targets.[3] This inherent versatility has established it as a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated classes of protein targets.[4]

The history of the isoindoline-1,3-dione pharmacophore is famously complex, beginning with the tragic story of thalidomide. Initially marketed as a sedative, its devastating teratogenic effects led to its withdrawal.[5] However, subsequent research unveiled its potent immunomodulatory and anti-angiogenic properties, leading to its repurposing for treating multiple myeloma and erythema nodosum leprosum.[5][6] This revitalization sparked intense investigation into its mechanism of action, ultimately revealing that it binds to the E3 ubiquitin ligase Cereblon (CRBN).[7][8] This landmark discovery transformed the isoindoline-1,3-dione core from a simple pharmacophore into a powerful tool for hijacking the cell's own protein disposal machinery, paving the way for the development of Immunomodulatory Drugs (IMiDs) and the revolutionary field of targeted protein degradation with PROTACs.[9][10]

This guide will explore the fundamental chemistry, biological mechanism, and therapeutic applications of this essential pharmacophore.

Synthesis and Chemical Properties

The synthetic accessibility of the isoindoline-1,3-dione core is a primary reason for its widespread use. The most direct and common method involves the dehydrative condensation of phthalic anhydride with a primary amine.[11][12] This reaction is robust, often high-yielding, and can be performed under various conditions, from high-temperature reflux in acetic acid to milder, catalyzed procedures.[12][13][14]

General Synthesis Workflow

The fundamental reaction proceeds via a two-step mechanism: nucleophilic attack of the amine on an anhydride carbonyl, followed by intramolecular cyclization and dehydration to form the stable five-membered imide ring.

Caption: General synthesis of N-substituted isoindoline-1,3-diones.

Experimental Protocol: Synthesis of 2-(4-aminophenyl)isoindoline-1,3-dione

This protocol details a standard laboratory procedure for synthesizing an isoindoline-1,3-dione derivative. The choice of reactants is illustrative; the primary amine can be readily substituted to generate a library of analogs.

Objective: To synthesize an N-substituted phthalimide via condensation.

Materials:

-

Phthalic anhydride (1.0 eq)

-

p-Phenylenediamine (1.0 eq)

-

Glacial Acetic Acid (solvent)

-

Ethanol (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Stir plate and magnetic stir bar

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add phthalic anhydride (e.g., 1.48 g, 10 mmol) and p-phenylenediamine (e.g., 1.08 g, 10 mmol).

-

Solvent Addition: Add 30 mL of glacial acetic acid to the flask. The causality here is that acetic acid serves as both a solvent and a catalyst for the dehydration step.

-

Reflux: Equip the flask with a reflux condenser and place it in a heating mantle. Heat the mixture to reflux (approx. 118°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[13] A typical reaction time is 2-4 hours.[13]

-

Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A solid precipitate should form.

-

Purification: Pour the cooled reaction mixture into 100 mL of cold water to precipitate the product fully. Collect the solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove residual acetic acid, followed by a small amount of cold ethanol.

-

Recrystallization: For higher purity, recrystallize the crude product from ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to form pure crystals.

-

Drying and Characterization: Collect the purified crystals by filtration and dry them under vacuum. Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.[13][15] The FT-IR spectrum should show characteristic imide C=O stretches around 1700-1780 cm⁻¹.[15]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The therapeutic relevance of the isoindoline-1,3-dione pharmacophore exploded with the discovery that it binds directly to Cereblon (CRBN), a substrate receptor for the Cullin-4A ring E3 ubiquitin ligase complex (CRL4^CRBN^).[7] This interaction is the cornerstone of its activity as both an immunomodulator and a critical component of PROTACs.

The Role of Cereblon (CRBN)

CRBN is part of the CRL4^CRBN^ E3 ligase complex, which mediates the ubiquitination of specific proteins, marking them for degradation by the proteasome. The binding of an isoindoline-1,3-dione ligand, such as thalidomide or its analogs lenalidomide and pomalidomide, acts as a "molecular glue." It doesn't inhibit the enzyme but rather modulates its substrate specificity, inducing the recruitment of proteins not normally targeted by CRBN, known as "neosubstrates."[7][16] For instance, the anti-myeloma activity of lenalidomide stems from its ability to induce the degradation of lymphoid transcription factors IKZF1 and IKZF3.[7]

Application in PROTACs

This neomorphic activity is expertly harnessed in PROTACs. A PROTAC is a heterobifunctional molecule composed of three parts: a ligand for a target protein (Protein of Interest, POI), a ligand for an E3 ligase (often an isoindoline-1,3-dione derivative), and a flexible linker connecting them.[9]

The PROTAC simultaneously binds to the POI and the E3 ligase, forming a ternary complex. This induced proximity triggers the E3 ligase to polyubiquitinate the POI. The ubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC can dissociate and catalyze another round of degradation.[9][10]

Caption: PROTAC-mediated protein degradation pathway via CRL4-CRBN.

Applications in Drug Discovery

The isoindoline-1,3-dione scaffold is integral to numerous therapeutic areas due to its diverse biological activities.[1][2]

Anticancer Agents

Derivatives have shown significant potential as anticancer agents beyond their role in IMiDs. They have been investigated as inhibitors of various cancer-related targets and have demonstrated cytotoxic activity against a range of cancer cell lines, including breast, lung, cervical, and glioma cancers.[17][18][19][20] For example, certain derivatives induce apoptosis and necrosis in blood cancer cell lines.[19]

Enzyme Inhibition

The scaffold has been successfully employed to design inhibitors for various enzymes. By modifying the N-substituent, researchers have developed potent inhibitors of:

-

Acetylcholinesterase (AChE): Relevant for the treatment of Alzheimer's disease.[1][21]

-

Cyclooxygenase (COX): Demonstrating anti-inflammatory and analgesic properties.[2][22][23]

-

S6K1 Kinase: A target in breast cancer therapeutics.[17]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the therapeutic potential of the pharmacophore. Key findings include:

-

For AChE Inhibition: The nature and position of substituents on the N-benzyl group significantly impact inhibitory activity. For instance, a 4-fluorobenzyl moiety has been shown to yield high potency, likely due to its ability to form additional hydrogen bonds in the enzyme's catalytic site.[1]

-

For CRBN Binding: Modifications to the phthalimide ring are critical. Attaching linkers for PROTACs at the 4- or 5-position of the isoindoline-1,3-dione ring is a common strategy that can influence binding affinity and degradation efficiency.[24] Pomalidomide-based PROTACs can have off-target effects on zinc-finger proteins, but modifications at the C5 position can mitigate this.[25]

| Compound Class | Target | Key SAR Finding | IC₅₀ / Potency | Reference |

| N-Benzyl Pyridinium Hybrids | Acetylcholinesterase | 4-fluoro substitution on benzyl ring enhances activity. | IC₅₀ = 2.1 µM | [1] |

| Phenylpiperazine Derivatives | Acetylcholinesterase | Phenyl substituent at piperazine position 4 is favorable. | IC₅₀ = 1.12 µM | [21] |

| 2-(4-(2-Bromoacetyl)phenyl) Derivative | Raji Blood Cancer Cells | Bromoacetyl group confers high cytotoxicity. | CC₅₀ = 0.26 µg/mL | [19] |

| Pomalidomide Analog (CC-220) | Cereblon (CRBN) | High-affinity binder in TR-FRET assays. | IC₅₀ = 60 nM | [26] |

Table 1: Summary of Structure-Activity Relationship data for select isoindoline-1,3-dione derivatives.

Advanced Protocols: Quantifying Target Engagement

To validate the mechanism of action, particularly for CRBN-modulating agents, quantitative binding assays are indispensable. Fluorescence Polarization (FP) is a common, robust method for this purpose.

Experimental Protocol: Cereblon Competitive Binding Assay (Fluorescence Polarization)

Objective: To determine the binding affinity (IC₅₀) of a test compound to Cereblon by measuring its ability to displace a known fluorescently-labeled ligand.

Principle: A small, fluorescently-labeled thalidomide analog (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger CRBN protein, its tumbling is restricted, and polarization increases. An unlabeled competitor compound that binds to CRBN will displace the tracer, causing a decrease in polarization. This decrease is proportional to the competitor's binding affinity.[27][28]

Materials:

-

Purified recombinant human CRBN protein.[27]

-

Fluorescently-labeled thalidomide tracer (e.g., Cy5-labeled Thalidomide).[27][28]

-

Test compound (unlabeled isoindoline-1,3-dione derivative).

-

Positive control inhibitor (e.g., Pomalidomide).[27]

-

Assay Buffer (e.g., Tris-based buffer with salt and detergent).

-

Black, low-binding 96- or 384-well microplates.[29]

-

Microplate reader capable of measuring fluorescence polarization.

Procedure:

-

Reagent Preparation:

-

Prepare a 2X solution of the fluorescent tracer at its K_d_ concentration in assay buffer.

-

Prepare a 2X solution of CRBN protein in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.[27]

-

Prepare a serial dilution of the test compound and positive control (Pomalidomide) in assay buffer containing a constant percentage of DMSO (e.g., 1%).

-

-

Assay Plate Setup (Self-Validating System):

-

Test Wells: Add 10 µL of the test compound serial dilutions.

-

Positive Control: Add 10 µL of the Pomalidomide serial dilutions.

-

Negative Control (No inhibitor): Add 10 µL of assay buffer with DMSO. This defines the maximum polarization signal.

-

Blank (No protein): Add 20 µL of assay buffer with DMSO. This is for background correction.

-

-

Protein-Inhibitor Incubation: Add 10 µL of the 2X CRBN solution to all wells except the blank. Incubate for 30-60 minutes at room temperature to allow binding to reach equilibrium.[27]

-

Tracer Addition: Add 20 µL of the 2X fluorescent tracer solution to all wells.

-

Final Incubation: Incubate for another 30-60 minutes, protected from light.

-

Measurement: Read the fluorescence polarization on a compatible plate reader.

-

Data Analysis: Subtract the blank values. Plot the polarization signal against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Caption: Experimental workflow for a Fluorescence Polarization binding assay.

Conclusion

The isoindoline-1,3-dione pharmacophore has traversed a remarkable path from a controversial drug to an indispensable tool in modern drug discovery. Its synthetic tractability, rigid structure, and, most importantly, its unique ability to modulate the function of the Cereblon E3 ligase have solidified its status as a truly privileged scaffold. For researchers and drug development professionals, a deep understanding of its chemistry, mechanism of action, and structure-activity relationships is essential for leveraging its full potential in creating next-generation therapeutics, from novel enzyme inhibitors to revolutionary targeted protein degraders.

References

- 1. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thalidomide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 9. Proteolysis Targeting Chimeras (PROTACs): An Innovative Strategy for Targeted Protein Degradation and Disease Treatment [sciltp.com]

- 10. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phthalimides [organic-chemistry.org]

- 12. jetir.org [jetir.org]

- 13. sphinxsai.com [sphinxsai.com]

- 14. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. digitalcommons.xula.edu [digitalcommons.xula.edu]

- 18. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]

- 26. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 27. bpsbioscience.com [bpsbioscience.com]

- 28. bpsbioscience.com [bpsbioscience.com]

- 29. revvity.com [revvity.com]

An In-depth Technical Guide to the Theoretical Mechanism of Action for Substituted Phthalimides

Foreword: From Sedative to a Cornerstone of Targeted Protein Degradation

The story of substituted phthalimides, particularly thalidomide, is one of the most compelling in modern pharmacology. Initially introduced as a sedative in the 1950s, its tragic teratogenic effects led to its withdrawal.[1] Decades later, a renaissance occurred with the discovery of its potent anti-angiogenic and immunomodulatory properties, leading to its approval for treating multiple myeloma (MM).[1][2][3] For years, the pleiotropic effects of these molecules were mechanistically elusive. The breakthrough came with the identification of Cereblon (CRBN) as the primary molecular target.[1][4][5] This discovery not only explained the multifaceted activities of immunomodulatory drugs (IMiDs®) but also laid the foundational principles for one of today's most revolutionary therapeutic strategies: Proteolysis-Targeting Chimeras (PROTACs).[6][7]

This guide provides an in-depth exploration of the core mechanism of action of substituted phthalimides. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to explain the causality behind the mechanism and the experimental workflows required to validate it.

The Central Mechanism: Hijacking the CRL4-CRBN E3 Ubiquitin Ligase

The ubiquitin-proteasome system (UPS) is the cell's primary machinery for degrading proteins, maintaining cellular homeostasis. The specificity of this system is dictated by E3 ubiquitin ligases, which recognize specific substrate proteins and tag them for destruction by the proteasome.[8] Substituted phthalimides do not inhibit a protein in the classical sense; instead, they ingeniously hijack this natural degradation system.

The core of this mechanism involves the Cullin-4 RING E3 ligase complex (CRL4) , for which Cereblon (CRBN) serves as a substrate receptor.[4][9] Phthalimide-based molecules function as "molecular glues."[10] The glutarimide ring of the phthalimide molecule binds snugly within a hydrophobic tri-tryptophan pocket on the surface of CRBN.[11][12] This binding event does not inhibit the E3 ligase; rather, it subtly alters the surface of CRBN, creating a new binding interface. This new interface has a high affinity for proteins that CRBN would not normally recognize, so-called "neosubstrates."[1][4]

By inducing this proximity, the phthalimide-bound CRL4-CRBN complex polyubiquitinates the neosubstrate, marking it for rapid degradation by the 26S proteasome.[13] This novel mechanism, where a small molecule induces the degradation of a target protein rather than just inhibiting its function, represents a paradigm shift in pharmacology.

Caption: Core mechanism of phthalimide-mediated protein degradation.

Therapeutic Consequences of CRBN Modulation

The ability to induce the degradation of specific proteins has been leveraged in two major therapeutic modalities: Immunomodulatory Drugs (IMiDs) and Proteolysis-Targeting Chimeras (PROTACs).

Immunomodulatory Drugs (IMiDs): Degrading Transcriptional Regulators

The clinical efficacy of thalidomide and its more potent analogs, lenalidomide and pomalidomide, in multiple myeloma stems directly from the degradation of two key neosubstrates: the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[1][14][15]

In myeloma cells, IKZF1 and IKZF3 are critical survival factors. They sustain the expression of Interferon Regulatory Factor 4 (IRF4), which in turn drives the expression of the oncogene MYC.[15] By binding to CRBN, IMiDs trigger the ubiquitination and degradation of IKZF1 and IKZF3.[14] This action extinguishes the IRF4-MYC signaling axis, leading to cell cycle arrest and apoptosis of the malignant plasma cells.[15][16]

Simultaneously, the degradation of IKZF3 in T-cells relieves its transcriptional repression of the Interleukin-2 (IL-2) gene.[15] The resulting increase in IL-2 production stimulates T-cell and Natural Killer (NK) cell activity, enhancing the body's anti-tumor immune response.[1][17] This dual action—direct cytotoxicity to cancer cells and immune system stimulation—underpins the potent anti-myeloma effects of IMiDs.

Caption: Downstream signaling pathways modulated by IMiDs.

Proteolysis-Targeting Chimeras (PROTACs): A Platform for Targeted Degradation

The IMiD mechanism provided a powerful proof-of-concept: if one could tether a CRBN-binding phthalimide to a ligand for a different protein of interest (POI), one could theoretically induce the degradation of any protein. This is the principle behind PROTACs.[6][18]

A PROTAC is a heterobifunctional molecule composed of three parts:

-

A "warhead" ligand that binds to the POI.

-

An E3 ligase ligand (often a phthalimide derivative like pomalidomide) that recruits CRBN.[6]

-

A chemical linker that connects the two ligands.[10]

The PROTAC molecule acts as a bridge, inducing the formation of a ternary complex between the POI and the CRL4-CRBN E3 ligase.[6][13] This induced proximity is sufficient to trigger the polyubiquitination and subsequent proteasomal degradation of the POI. A key advantage of this approach is its catalytic nature; once the POI is degraded, the PROTAC is released and can recruit another POI molecule for degradation.[13] This allows for potent biological effects at very low compound concentrations and offers a way to target proteins previously considered "undruggable" by traditional inhibitors.[7][19]

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

A Guide to Key Experimental Methodologies

Validating the mechanism of action for a novel phthalimide-based compound requires a systematic, multi-step experimental approach. Each step is designed to answer a critical question, forming a self-validating workflow from initial molecular interaction to final cellular outcome.

Phase 1: Target Engagement - Does the Compound Bind to CRBN?

Causality: Before any downstream effects can be attributed to the proposed mechanism, one must first prove direct, physical binding to the primary target, CRBN. Quantifying the binding affinity (e.g., KD, IC50) is the foundational experiment that validates target engagement and allows for structure-activity relationship (SAR) studies.

Protocol: Competitive Fluorescence Polarization (FP) Binding Assay [20][21]

This is a robust, solution-based assay to measure binding interactions. It relies on the principle that a small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, emitting depolarized light. When bound to a large protein like CRBN, its tumbling slows, and the emitted light is more polarized. A test compound that binds to CRBN will compete with the tracer, displacing it and causing a decrease in polarization.

-

Objective: To determine the binding affinity (IC50) of a test compound for CRBN.

-

Materials:

-

Purified recombinant human CRBN protein.

-

Fluorescently-labeled thalidomide tracer (e.g., Cy5-Thalidomide).[20]

-

Assay Buffer (e.g., PBS, 0.01% BSA, 0.05% Tween-20).

-

Test compounds and a known CRBN binder as a positive control (e.g., Pomalidomide).[20]

-

Black, low-volume 384-well assay plates.

-

Microplate reader capable of measuring fluorescence polarization.

-

-

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate.

-

Assay Plate Setup: Add a small volume (e.g., 5 µL) of each compound dilution to the wells of the 384-well plate. Include wells for "no inhibitor" (buffer only) and "positive control."

-

Protein-Tracer Mix: Prepare a master mix containing CRBN protein and the fluorescent tracer at pre-determined optimal concentrations (typically at the KD of the tracer).

-

Reaction Incubation: Add the protein-tracer mix (e.g., 15 µL) to all wells. Mix gently and incubate at room temperature for 60-120 minutes, protected from light.

-

Measurement: Read the fluorescence polarization on a compatible plate reader.

-

Data Analysis: Plot the FP signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to calculate the IC50 value.

-

Phase 2: Cellular Efficacy - Does the Compound Degrade the Target Protein?

Causality: Demonstrating binding is necessary but not sufficient. The core mechanistic claim is that this binding leads to the degradation of a specific protein. Quantifying the loss of the target protein in a cellular context is the most critical validation of a degrader's efficacy.

Protocol: Western Blot for Target Degradation (DC₅₀ and Dₘₐₓ Determination) [13]

Western blotting remains the gold standard for reliably quantifying changes in protein levels. It allows for the determination of two key parameters for any degrader: the DC₅₀ (the concentration of the compound that causes 50% degradation of the target) and the Dₘₐₓ (the maximum percentage of degradation achieved).[6][10]

-

Objective: To quantify the dose-dependent degradation of a target protein in cells.

-

Materials:

-

Relevant cell line (e.g., MM.1S for IKZF1/3, or a line expressing the POI for a PROTAC).

-

Test compound and DMSO (vehicle control).

-

Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, transfer system (e.g., PVDF membranes).

-

Primary antibodies (specific for the target protein and a loading control like GAPDH or Vinculin).

-

HRP-conjugated secondary antibody and chemiluminescent substrate.

-

Imaging system (e.g., ChemiDoc).

-

-

Step-by-Step Methodology:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with a serial dilution of the test compound (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours). Include a vehicle-only (DMSO) control.

-

Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them on ice with lysis buffer.

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay to ensure equal loading.[13]

-

Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration, add Laemmli buffer, and denature by heating. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-